molecular formula C10H14N2O2 B13568698 Methyl 2-amino-4-(pyridin-4-yl)butanoate

Methyl 2-amino-4-(pyridin-4-yl)butanoate

Cat. No.: B13568698
M. Wt: 194.23 g/mol
InChI Key: WTWLTZVIODZVEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(pyridin-4-yl)butanoate is an organic compound that features a pyridine ring attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(pyridin-4-yl)butanoate typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine and esterification agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(pyridin-4-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-4-(pyridin-4-yl)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: Known for its use in treating multiple sclerosis.

    Imatinib: A therapeutic agent used to treat leukemia.

    N-(pyridin-4-yl)pyridin-4-amine: Studied for its nonlinear optical properties.

Uniqueness

Methyl 2-amino-4-(pyridin-4-yl)butanoate is unique due to its specific structure, which combines a pyridine ring with a butanoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-amino-4-pyridin-4-ylbutanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(11)3-2-8-4-6-12-7-5-8/h4-7,9H,2-3,11H2,1H3

InChI Key

WTWLTZVIODZVEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC1=CC=NC=C1)N

Origin of Product

United States

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